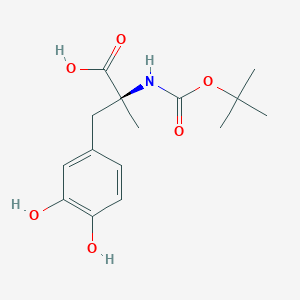![molecular formula C20H13F3N4O B2802257 N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide CAS No. 863587-85-3](/img/structure/B2802257.png)
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide, commonly known as PFTBA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. PFTBA is a synthetic small molecule that is used as a tool compound for studying protein-ligand interactions.
科学的研究の応用
Coordination Chemistry and Properties
In coordination chemistry, compounds similar to N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide exhibit a fascinating variability in their chemistry and properties. These compounds, including related ligands, form complex structures with metals, exhibiting unique spectroscopic, structural, magnetic, biological, and electrochemical activities. Such studies provide insights into potential applications in materials science and biochemistry, identifying gaps for future research on unknown analogues of similar compounds (Boča, Jameson, & Linert, 2011).
DNA Interaction and Biological Use
Derivatives similar to this compound, such as the Hoechst 33258 analogue, are known for their strong binding to the DNA minor groove, particularly AT-rich sequences. This property is utilized in fluorescent DNA staining, crucial for cellular biology research, including chromosome and nuclear staining and flow cytometry. Moreover, such compounds have potential uses as radioprotectors and topoisomerase inhibitors, highlighting their importance in rational drug design and understanding DNA interactions (Issar & Kakkar, 2013).
Optoelectronic Materials
In the field of optoelectronics, quinazoline and pyrimidine derivatives, which are structurally related to this compound, have been extensively researched. These compounds are integral to developing novel materials for electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties. The incorporation of such heterocyclic compounds into π-extended systems has proven valuable for creating advanced optoelectronic materials, including OLEDs and nonlinear optical materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Sensing Materials
Pyrimidine derivatives, akin to this compound, are notable for their use as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These properties make them suitable for developing optical sensors, further underscored by their biological and medicinal applications. Such research paves the way for innovative sensing technologies applicable in environmental monitoring, diagnostics, and research tools (Jindal & Kaur, 2021).
特性
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)15-9-7-14(8-10-15)18(28)26-17-16(13-5-2-1-3-6-13)25-19-24-11-4-12-27(17)19/h1-12H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBUOQFBMNEIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-Ethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2802174.png)


![3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2802181.png)
![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2802182.png)
![(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B2802183.png)

![2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2802187.png)
![3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2802189.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2802190.png)

![6-(1H-benzimidazol-2-yl)-3-bromobenzimidazolo[1,2-a]quinoline](/img/structure/B2802192.png)

![N-(1H-benzo[d]imidazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2802197.png)
